molecular formula C15H24N2O2S B241310 3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione

3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione

Cat. No.: B241310
M. Wt: 296.4 g/mol
InChI Key: XBWOJGJUBDPOFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione is a complex organic compound with the molecular formula C15H24N2O2S It is known for its unique chemical structure, which includes a diethylamino group attached to a benzyl ring, and a tetrahydrothiophene ring with a dioxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione typically involves multiple steps:

    Formation of the Benzyl Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with a suitable nucleophile to form the benzyl intermediate.

    Cyclization: The benzyl intermediate undergoes cyclization with a thiophene derivative under controlled conditions to form the tetrahydrothiophene ring.

    Oxidation: The final step involves the oxidation of the tetrahydrothiophene ring to introduce the dioxide functional group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiophene ring.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, while the thiophene ring may participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(diethylamino)benzyl]thiophenamine: Lacks the tetrahydro and dioxide functional groups.

    N-[4-(methylamino)benzyl]tetrahydro-3-thiophenamine 1,1-dioxide: Contains a methylamino group instead of a diethylamino group.

    N-[4-(diethylamino)benzyl]tetrahydro-2-thiophenamine 1,1-dioxide: Differs in the position of the thiophene ring.

Uniqueness

3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H24N2O2S

Molecular Weight

296.4 g/mol

IUPAC Name

N-[[4-(diethylamino)phenyl]methyl]-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C15H24N2O2S/c1-3-17(4-2)15-7-5-13(6-8-15)11-16-14-9-10-20(18,19)12-14/h5-8,14,16H,3-4,9-12H2,1-2H3

InChI Key

XBWOJGJUBDPOFF-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNC2CCS(=O)(=O)C2

Origin of Product

United States

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